

Head-to-Head Comparison: Brotinamide and Rafoxanide in Anthelmintic Research

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Compound of Interest

Compound Name: *Brotianide*

Cat. No.: *B1667941*

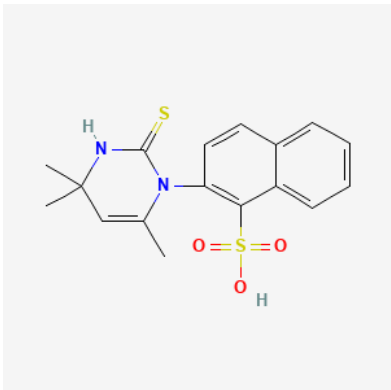
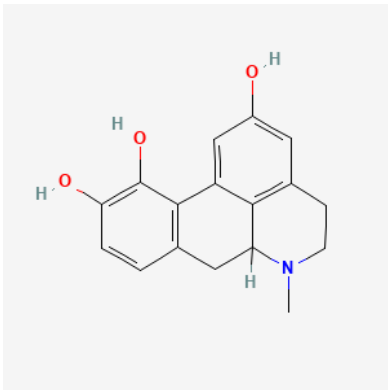
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This guide provides a comprehensive, data-driven comparison of two salicylanilide anthelmintics, Brotinamide and Rafoxanide. While direct head-to-head studies are limited, this document synthesizes available experimental data to offer a comparative overview of their chemical properties, mechanism of action, efficacy, pharmacokinetics, and toxicity.

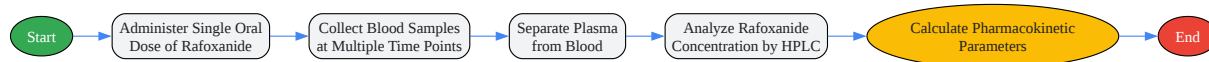
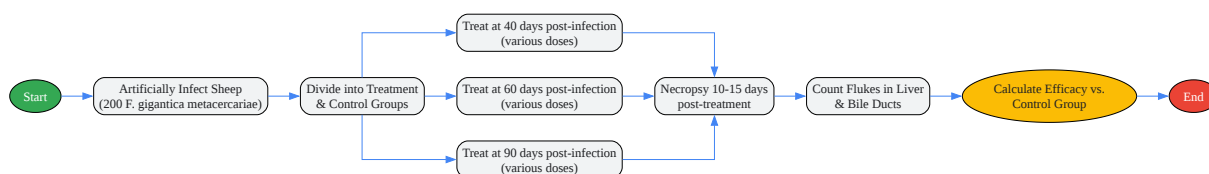
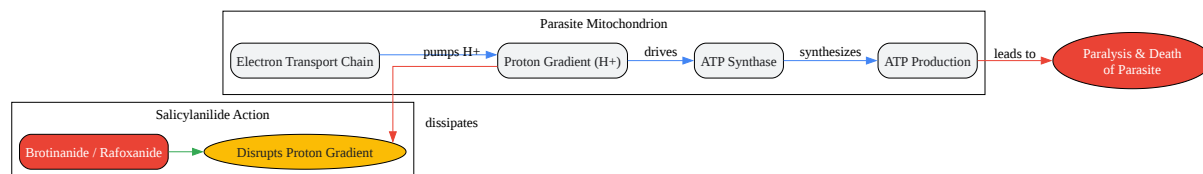
Chemical and Physical Properties

Both Brotinamide and Rafoxanide belong to the salicylanilide class of compounds, characterized by a core structure of a salicylic acid and an aniline derivative.

Property	Brotinanide	Rafoxanide
Chemical Structure		
Molecular Formula	C ₁₅ H ₁₀ Br ₂ ClNO ₂ S[1]	C ₁₉ H ₁₁ Cl ₂ I ₂ NO ₃ [2][3]
Molecular Weight	463.58 g/mol [1]	626.01 g/mol
CAS Number	23233-88-7[1]	22662-39-1
Appearance	-	Slight yellowish-brown injectable solution and white oral solution
Solubility	Soluble in organic solvents.	Insoluble in water; soluble in acetone, chloroform, and ethyl acetate.[3]

Mechanism of Action

Brotinanide and Rafoxanide share a common mechanism of action typical of salicylanilides. They are potent uncouplers of oxidative phosphorylation in parasites.[4] This disruption of the mitochondrial proton gradient inhibits the production of adenosine triphosphate (ATP), the primary energy currency of the cell, leading to paralysis and death of the parasite.[4]



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References

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